![molecular formula C27H21ClN4O3S B14905304 2-chloro-N-{3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide](/img/structure/B14905304.png)
2-chloro-N-{3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-b]quinoxaline core, which is a fused heterocyclic system, and functional groups such as an allyl group, a tosyl group, and a chlorobenzamide moiety.
准备方法
The synthesis of N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide involves multiple steps, including the formation of the pyrrolo[2,3-b]quinoxaline core and the introduction of the functional groups. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyrrole derivative with a quinoxaline derivative in the presence of a catalyst.
Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction using an allyl halide and a base.
Formation of the Chlorobenzamide Moiety: This can be done by reacting the intermediate compound with 2-chlorobenzoyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, using nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of additional ring systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, triethylamine), and catalysts (e.g., palladium, copper).
科学研究应用
N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as electronic or photonic applications.
Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics provides insights into its behavior in biological systems and its potential as a drug candidate.
作用机制
The mechanism of action of N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding.
Modulation of Receptors: The compound may interact with cell surface or intracellular receptors, altering their signaling pathways and leading to changes in cellular responses.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways and promoting the release of pro-apoptotic factors.
相似化合物的比较
N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide can be compared with other similar compounds, such as:
N-(1-allyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)acrylamide: This compound has a cyano group and a nitrophenyl group, which may confer different biological activities and properties.
1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine: This compound lacks the chlorobenzamide moiety, which may affect its reactivity and biological activity.
N-(1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-5-bromo-2-furamide: The presence of a bromine atom and a furan ring may result in different chemical and biological properties.
The uniqueness of N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide lies in its specific combination of functional groups and its potential for diverse biological activities.
属性
分子式 |
C27H21ClN4O3S |
|---|---|
分子量 |
517.0 g/mol |
IUPAC 名称 |
2-chloro-N-[3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]benzamide |
InChI |
InChI=1S/C27H21ClN4O3S/c1-3-16-32-25-23(29-21-10-6-7-11-22(21)30-25)24(36(34,35)18-14-12-17(2)13-15-18)26(32)31-27(33)19-8-4-5-9-20(19)28/h3-15H,1,16H2,2H3,(H,31,33) |
InChI 键 |
FGJAUAUHDPXNEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC=C)NC(=O)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


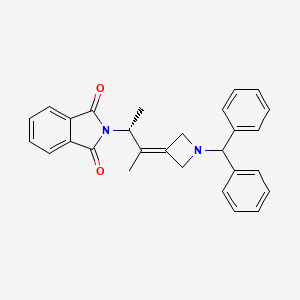
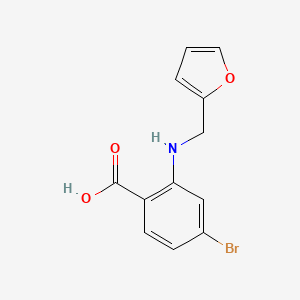
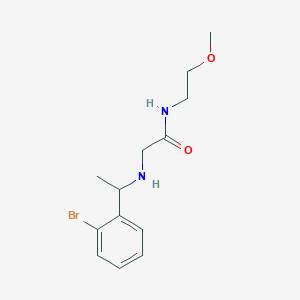
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B14905244.png)
![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)

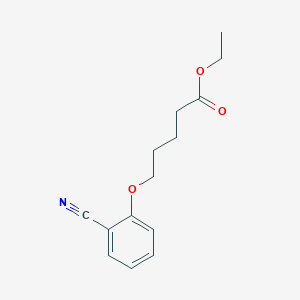
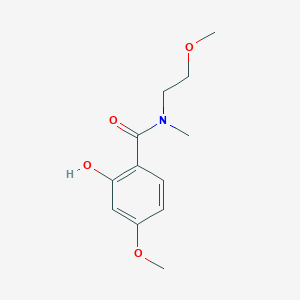
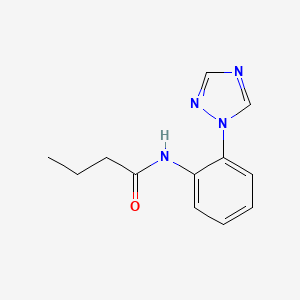
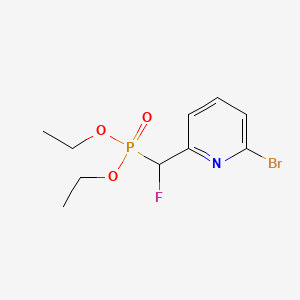
![n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B14905284.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B14905288.png)
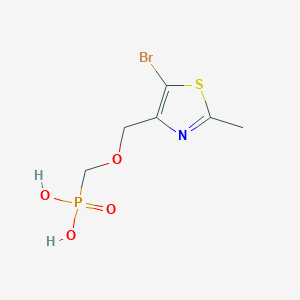
![4-[(4-Nitrophenyl)sulfanyl]morpholine](/img/structure/B14905300.png)
